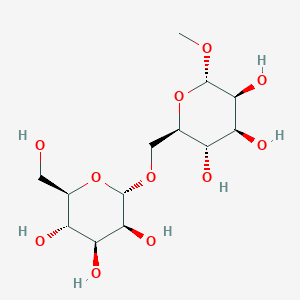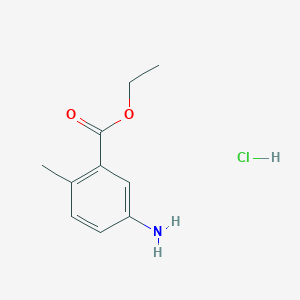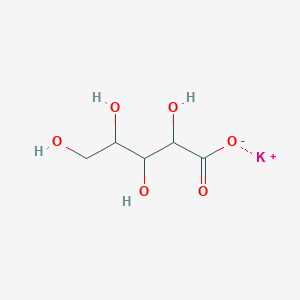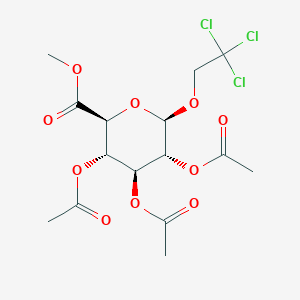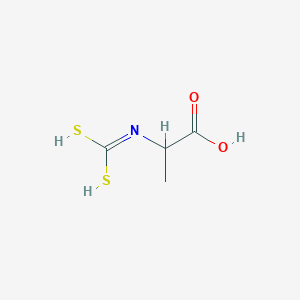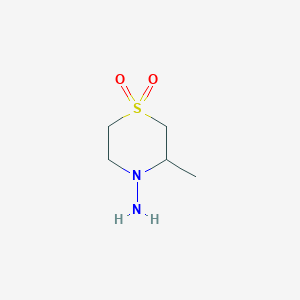
2-巯基吡啶
描述
2-吡啶硫醇,也称为2-巯基吡啶,是一种有机化合物,分子式为C₅H₅NS。它是一种含硫杂环化合物,属于二氢吡啶类。该化合物以在第二位被硫醇基取代的吡啶环为特征。 它以其独特的臭味而闻名,并被用于各种化学和工业应用 .
科学研究应用
2-吡啶硫醇在科学研究中具有广泛的应用:
化学: 它用作配位化学中的配体,以及有机合成中的构建模块。
生物学: 它在生物学研究中充当金属离子的螯合剂。
医学: 它因其潜在的抗菌和抗真菌特性而被研究。
作用机制
2-吡啶硫醇的作用机制涉及它形成与金属离子稳定的络合物的能力。这种螯合过程会破坏金属依赖性酶和蛋白质的正常功能,从而导致抗菌和抗真菌作用。 该化合物靶向锌和铜等金属离子,干扰其生物途径 .
类似化合物:
2-吡啶基二硫化物: 2-吡啶硫醇的氧化形式。
2-嘧啶硫醇: 与吡啶环类似的化合物,但具有嘧啶环。
吡硫翁: 一种相关的化合物,用作抗菌剂 .
独特性: 2-吡啶硫醇因其强大的螯合能力和在各种化学反应中的多功能性而独一无二。 它的硫醇基团提供了与其他类似化合物不同的反应性,使其在研究和工业应用中都具有价值 .
生化分析
Biochemical Properties
2-Mercaptopyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, 2-Mercaptopyridine is known to inhibit NADH-fumarate reductase, an enzyme found in parasitic protozoa such as Trypanosoma cruzi . This interaction is crucial as it blocks the growth of the parasite, making 2-Mercaptopyridine a potential chemotherapeutic agent against Chagas’ disease. Additionally, 2-Mercaptopyridine forms complexes with metals, which can lead to the formation of biologically active compounds .
Cellular Effects
2-Mercaptopyridine influences various cellular processes and functions. It has been shown to inhibit the growth of Trypanosoma cruzi epimastigotes in culture and the infection of mammalian myoblasts by trypomastigotes . This inhibition affects cell signaling pathways and gene expression, leading to a reduction in the parasite’s ability to proliferate. Furthermore, 2-Mercaptopyridine’s interaction with NADH-fumarate reductase disrupts cellular metabolism by inhibiting the production of succinate, a key metabolic intermediate .
Molecular Mechanism
At the molecular level, 2-Mercaptopyridine exerts its effects through various mechanisms. It binds to NADH-fumarate reductase, inhibiting its activity and preventing the reduction of fumarate to succinate . This inhibition disrupts the parasite’s energy production and metabolic processes. Additionally, 2-Mercaptopyridine can form complexes with metals, leading to the formation of biologically active compounds that can further influence cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Mercaptopyridine can change over time. The compound is known to undergo spontaneous dimerization to form 2,2’-dipyridyl disulfide . This dimerization can affect the stability and activity of 2-Mercaptopyridine in long-term studies. Additionally, the compound’s interaction with iodine can lead to the formation of a di-N-oxide disulfide derivative, which may have different biological activities .
Dosage Effects in Animal Models
The effects of 2-Mercaptopyridine vary with different dosages in animal models. At low concentrations, it effectively inhibits the growth of Trypanosoma cruzi and other parasites . At higher doses, 2-Mercaptopyridine may exhibit toxic effects, including potential damage to mammalian cells. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
2-Mercaptopyridine is involved in several metabolic pathways. It interacts with enzymes such as NADH-fumarate reductase, influencing the reduction of fumarate to succinate . This interaction affects the metabolic flux and levels of metabolites within the cell. Additionally, 2-Mercaptopyridine can form complexes with metals, which may further impact metabolic pathways and enzyme activities .
Transport and Distribution
Within cells and tissues, 2-Mercaptopyridine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation . The compound’s ability to form complexes with metals can also influence its distribution within the cell, potentially targeting specific cellular compartments .
Subcellular Localization
2-Mercaptopyridine’s subcellular localization is influenced by its chemical properties and interactions with other biomolecules. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s ability to form complexes with metals can also affect its subcellular localization and activity .
准备方法
合成路线和反应条件: 2-吡啶硫醇可以通过多种方法合成。一种常见的方法是使2-氯吡啶与氢硫化钠在回流条件下反应。 另一种方法包括在水性介质中用硼氢化钠还原2-吡啶基二硫化物 .
工业生产方法: 在工业环境中,2-吡啶硫醇通常通过2-氯吡啶与硫脲反应,然后水解制备。 该方法因其高产率和成本效益而受到青睐 .
化学反应分析
反应类型: 2-吡啶硫醇会经历各种化学反应,包括:
氧化: 它可以被氧化形成2-吡啶基二硫化物。
还原: 2-吡啶基二硫化物的还原会产生2-吡啶硫醇。
常见试剂和条件:
氧化: 过氧化氢或碘,在碱的存在下。
还原: 水性介质中的硼氢化钠。
取代: 烷基卤化物或酰氯,在碱性条件下
主要形成的产物:
氧化: 2-吡啶基二硫化物。
还原: 2-吡啶硫醇。
相似化合物的比较
2-Pyridyl disulfide: An oxidized form of 2-Pyridinethiol.
2-Pyrimidinethiol: A similar compound with a pyrimidine ring instead of a pyridine ring.
Pyrithione: A related compound used as an antimicrobial agent .
Uniqueness: 2-Pyridinethiol is unique due to its strong chelating ability and versatility in various chemical reactions. Its thiol group provides distinct reactivity compared to other similar compounds, making it valuable in both research and industrial applications .
属性
IUPAC Name |
1H-pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NS/c7-5-3-1-2-4-6-5/h1-4H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMDPDGBKYUEMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062568 | |
| Record name | 2-Mercaptopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid with a stench; [Alfa Aesar MSDS] | |
| Record name | 2-Mercaptopyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10894 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00863 [mmHg] | |
| Record name | 2-Mercaptopyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10894 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
73018-10-7, 2637-34-5, 29468-20-0 | |
| Record name | 2-Pyridinethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73018-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Mercaptopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2637-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiopyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002637345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridinethione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029468200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Mercaptopyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073018107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyridinethiol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03329 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Mercaptopyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41337 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(1H)-Pyridinethione | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Mercaptopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.302 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pyridinethione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.129 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-MERCAPTOPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE982KT952 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-mercaptopyridine?
A1: The molecular formula of 2-mercaptopyridine is C5H5NS, and its molecular weight is 111.17 g/mol.
Q2: What spectroscopic techniques are useful for characterizing 2-mercaptopyridine?
A2: Common techniques include:
- Infrared (IR) Spectroscopy: Identifies functional groups, particularly the C=N stretch of the pyridine ring and the S-H stretch of the thiol group. [, , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and environment of hydrogen (1H NMR) and carbon (13C NMR) atoms. [, , , ]
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern. [, ]
Q3: How does 2-mercaptopyridine act as a ligand in metal complexes?
A3: 2-Mercaptopyridine exhibits tautomerism, existing in both thiol (2-mercaptopyridine) and thione (1-hydroxypyridine-2-thione) forms. It can coordinate to metal ions through the sulfur atom, nitrogen atom, or both, depending on the metal ion and reaction conditions. [, , , , , , , ]
Q4: Can you provide an example of an unusual coordination mode observed for 2-mercaptopyridine?
A4: Yes, in the potassium salt of the tris-substituted borate ligand derived from 2-mercaptopyridine (K[HB(mp)3]), an unprecedented μ3-κ3-SS'H-η1η1η2-κ2-S''C-η1η1-κ1-S'-η1 coordination mode was observed. []
Q5: Does 2-mercaptopyridine readily form disulfides?
A5: While thiols are generally susceptible to oxidation to disulfides, the formation of a disulfide complex from the reaction of 2-mercaptopyridine with Co(II) was unexpected. []
Q6: How is 2-mercaptopyridine utilized in peptide synthesis?
A6: 2-Mercaptopyridine acts as a mild and efficient reagent for removing the o-nitrophenylsulphenyl (Nps) amino-protecting group during peptide synthesis. This property allows for its application in both stepwise and solid-phase peptide synthesis. [, ]
Q7: What role can 2-mercaptopyridine play in materials science?
A7: 2-Mercaptopyridine has been incorporated into gel polymer electrolytes for use in high-performance solid-state supercapacitors. The redox activity of the 2-mercaptopyridine/2,2′-bipyridine redox couple contributes to enhanced energy storage capacity. []
Q8: Are there any analytical applications of 2-mercaptopyridine?
A8: 2-Mercaptopyridine derivatives have shown promise as sensitive reporters in surface-enhanced Raman scattering (SERS) for enzyme sensing applications. For example, 2-mercaptopyridine-carbonitrile substrates, upon enzymatic cleavage, release reporter molecules detectable at low nanomolar concentrations by SERS. []
Q9: Has 2-mercaptopyridine been used for labeling in biological studies?
A9: Yes, a derivative of 2-mercaptopyridine, specifically indium-111-2-mercaptopyridine-N-oxide, has been successfully used to radiolabel leukocytes for abscess detection and equine platelets for in vivo survival studies. [, ]
Q10: Are there any reported catalytic applications of 2-mercaptopyridine?
A10: While not a catalyst itself, 2-mercaptopyridine's role in mediating H2 generation via a cycle of dark adsorption and photoinduced desorption from silver-core/platinum-shell nanoparticles loaded on TiO2 is noteworthy. []
Q11: What is known about the stability of 2-mercaptopyridine and its derivatives?
A11: 2-Mercaptopyridine can be oxidized to its disulfide form, particularly in the presence of certain metal ions. [] Formulation strategies, like complexation with metals, can be used to modulate stability and solubility. [, ]
Q12: Have computational methods been applied to study 2-mercaptopyridine?
A12: Yes, computational studies using density functional theory (DFT) and Hartree-Fock (HF) methods have been employed to investigate the molecular geometry, electronic structure, and nonlinear optical properties of 2-mercaptopyridine derivatives. []
Q13: Has research explored structure-activity relationships for 2-mercaptopyridine derivatives?
A13: While specific SAR studies were not extensively covered in the provided research, the impact of structural modifications on complex formation and electrochemical properties is evident. [, , , ] For instance, the introduction of electron-donating or -withdrawing groups on the pyridine ring could impact the compound's electronic properties and influence its coordination chemistry. Further research exploring systematic modifications and their impact on biological activity would be valuable.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




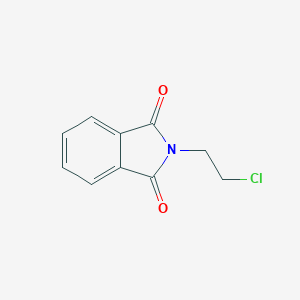

![(Z)-N-[(tert-Butyloxy)carbonyl]-2-buten-1-amine](/img/structure/B119350.png)
